Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 4-amino-1-(methoxymethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-12-5-10-4-6(9)3-7(10)8(11)13-2/h3-4H,5,9H2,1-2H3 |
InChI Key |
IVWZBBWGQOOZHW-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C=C1C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the pyrrole ring is achieved using a mixture of nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like tin(II) chloride.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Esterification: The carboxylate group is introduced through esterification using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group back to the amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Alkyl halides, aryl halides, sodium hydride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.
Medicine
In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents. Its derivatives have shown potential in treating various diseases due to their biological activity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(methoxymethyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxymethyl group can enhance lipophilicity, facilitating membrane penetration. The carboxylate group can participate in ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents at the 1-position of the pyrrole ring, influencing physicochemical properties, reactivity, and applications. Below is a comparative analysis:
2.1. Structural and Functional Differences
Research Findings and Challenges
- Crystallography: Tools like SHELX and ORTEP () are critical for resolving the methoxymethyl group’s conformation and hydrogen-bonding networks.
- Stability : Methoxymethyl groups are prone to hydrolysis under acidic conditions, which may limit the compound’s utility in certain synthetic environments.
Biological Activity
Methyl 4-amino-1-(methoxymethyl)-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound exhibits a unique structure that contributes to its biological activity. The compound's IUPAC name reflects its functional groups, which include an amino group and a methoxymethyl substituent on the pyrrole ring.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrrole-2-carboxamide derivatives against drug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the pyrrole structure can enhance anti-TB activity .
2. Neuropharmacological Effects
The compound has shown potential in modulating neurotransmitter systems. It is associated with the inhibition of norepinephrine and serotonin reuptake, which could position it as a candidate for treating mood disorders . Its interaction with opioid receptors further suggests a role in pain management therapies.
3. Antioxidant Properties
Pyrrole derivatives have been studied for their antioxidant capabilities. The presence of electron-donating groups in the structure enhances their ability to scavenge free radicals, contributing to cellular protection against oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The following table summarizes key findings from SAR studies:
Case Studies
Several case studies have explored the therapeutic potential of this compound:
Case Study 1: Anti-Tuberculosis Activity
A recent study evaluated the efficacy of various pyrrole derivatives against M. tuberculosis. This compound was among the compounds tested, demonstrating promising results with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .
Case Study 2: Neuropharmacological Evaluation
In another investigation, the compound was assessed for its effects on neurotransmitter levels in animal models. Results indicated that it significantly increased serotonin and norepinephrine levels, suggesting potential applications in treating depression and anxiety disorders .
Q & A
Q. Basic
- NMR : 1H NMR identifies substituents (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, amino protons at δ 5.5–6.0 ppm). 13C NMR confirms ester carbonyl (~165–170 ppm) .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ expected at m/z 199.08).
- X-ray crystallography : Resolves stereochemistry and hydrogen bonding using SHELX for refinement .
How do hydrogen bonding patterns in the crystal structure affect its physicochemical properties?
Advanced
The amino and ester groups participate in N–H···O and C–H···O interactions, forming supramolecular networks. These patterns:
- Increase thermal stability : Stronger intermolecular forces raise melting points.
- Reduce solubility : Extensive H-bonding in polar solvents (e.g., water) may limit dissolution.
Use graph-set analysis (R²₂(8) motifs) via Mercury software to map interactions .
What strategies resolve contradictions in crystallographic data during refinement?
Q. Advanced
- Disorder modeling : Split positions for overlapping atoms (e.g., methoxymethyl group) using PART instructions in SHELXL .
- Twinning detection : Apply Hooft/Y statistics in PLATON. Refine twinned data with TWIN/BASF commands .
- Validation tools : Use checkCIF/ADDSYM in WinGX to identify missed symmetry .
What are the key functional groups and their reactivity in this compound?
Q. Basic
- Amino group (-NH₂) : Participates in nucleophilic substitutions (e.g., acylation, Schiff base formation).
- Ester (-COOCH₃) : Hydrolyzes to carboxylic acid under acidic/basic conditions.
- Methoxymethyl (-CH₂OCH₃) : Stabilizes the pyrrole ring via electron donation; cleavable with TFA .
How can computational methods predict feasible synthetic routes for novel derivatives?
Q. Advanced
- Retrosynthetic analysis : Tools like Pistachio or Reaxys generate routes by deconstructing the target into commercial precursors (e.g., pyrrole-2-carboxylates) .
- DFT calculations : Assess transition-state energies for methoxymethylation steps.
- High-throughput screening : Test virtual libraries for reactivity using RDKit or AutoDock .
What challenges arise in determining the compound’s crystal structure, and how are they addressed?
Q. Advanced
- Anisotropic displacement : Methoxymethyl groups may exhibit disorder; refine using ISOR/DFIX restraints in SHELXL .
- Low-resolution data : Apply charge-flipping (SHELXD) or dual-space methods for phase recovery.
- Validation : Cross-validate with IR/Raman to confirm functional group orientations .
What are the primary applications of this compound in medicinal chemistry research?
Q. Basic
- Anticancer agents : The pyrrole core inhibits kinases (e.g., EGFR) by mimicking ATP-binding motifs .
- Antimicrobial scaffolds : Functionalize the amino group with sulfonamides or heterocycles .
- Prodrug design : Ester hydrolysis releases bioactive carboxylic acids in vivo .
How does the methoxymethyl group influence electronic properties compared to other substituents?
Q. Advanced
- Electron donation : The methoxy group increases pyrrole ring electron density, enhancing nucleophilic aromatic substitution at the 4-position (vs. methyl/ethyl groups) .
- Steric effects : Methoxymethyl’s bulkiness reduces rotational freedom, stabilizing specific conformations in enzyme binding .
What methodologies analyze the compound’s stability under various experimental conditions?
Q. Advanced
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures (>200°C typical for pyrroles).
- Forced degradation : Expose to UV light, pH extremes (1–13), and oxidants (H₂O₂) to identify degradation pathways.
- HPLC-MS : Quantify hydrolyzed products (e.g., carboxylic acid) after accelerated aging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
